N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
Description
N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a dimethylaminoethyl side chain substituted with a thiophen-2-yl group. Its molecular formula is C₁₃H₁₇N₂O₂S, with a molecular weight of 265.35 g/mol.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-15(2)10(12-6-4-8-18-12)9-14-13(16)11-5-3-7-17-11/h3-8,10H,9H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRFHUUEBOUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CO1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56322010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine under dehydrating conditions. This reaction can be catalyzed by agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The furan and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the furan or thiophene rings.
Scientific Research Applications
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide exhibits significant biological activities, making it a candidate for various therapeutic applications.
Anticancer Properties
Research has indicated that compounds with similar structures to this compound can act as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation. For instance, studies have shown that ethylenediamine-based inhibitors can exhibit potent anticancer activity by disrupting the post-translational modification of proteins involved in cell signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives of furan-based compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the dimethylamino group and thiophene ring significantly influences its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Dimethylamino Group | Enhances solubility and bioavailability |
| Thiophene Ring | Contributes to receptor binding and selectivity |
| Furan Carboxamide Moiety | Essential for interaction with biological targets |
Cancer Therapy
The inhibition of farnesyltransferase is particularly relevant in cancer therapy, where aberrant signaling pathways drive tumor growth. Compounds like this compound could be developed into therapeutic agents targeting these pathways.
Neurological Disorders
Given its structural similarity to other neuroactive compounds, this compound may also be investigated for potential use in treating neurological disorders. The ability of dimethylamino groups to cross the blood-brain barrier could provide a pathway for developing treatments for conditions such as depression or anxiety.
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that can yield various derivatives with modified biological activities. Research into these derivatives can lead to enhanced potency or selectivity for specific biological targets.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the juxtaposition of furan, thiophene, and dimethylaminoethyl groups. Key comparisons include:
Key Differences
- Thiophene vs. Furan/Quinoline: Thiophene’s larger atomic radius and sulfur atom may enhance π-π stacking or metal coordination vs. furan/quinoline cores.
- Dimethylaminoethyl Positioning: The target’s branched dimethylaminoethyl group (vs. linear chains in SzR-105) could influence pharmacokinetics (e.g., blood-brain barrier penetration) .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C14H20N2OS
- Molecular Weight : 264.386 g/mol
- CAS Number : 61595842
The biological activity of this compound primarily involves its interaction with various biological targets. It exhibits potential as an anti-inflammatory and analgesic agent, which is characteristic of many naphthamide derivatives. The compound's mechanism may involve:
- Inhibition of Protein Synthesis : Similar to other compounds in its class, it may inhibit bacterial protein synthesis, leading to bactericidal effects against Gram-positive bacteria .
- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, contributing to their anti-inflammatory properties.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and similar compounds:
Case Studies and Research Findings
-
Antibacterial Activity :
- A study demonstrated that this compound exhibited significant antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus) with a minimum inhibitory concentration (MIC) ranging from 15.625 μM to 62.5 μM. The compound's mechanism involved inhibition of protein synthesis pathways .
- Antifungal Potential :
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
